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antichymotrypsin II - 144198-66-3

antichymotrypsin II

Catalog Number: EVT-1518976
CAS Number: 144198-66-3
Molecular Formula: C9H18O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antichymotrypsin II, also known as alpha-1-antichymotrypsin, is a serine protease inhibitor predominantly synthesized in the liver. It plays a significant role in regulating proteolytic activity in various physiological processes and is part of the serpin family of proteins. This compound has garnered attention for its potential as a biomarker in various diseases, particularly in cancer diagnostics and prognostics.

Source

Alpha-1-antichymotrypsin is primarily produced in the liver, but it can also be synthesized in other tissues such as the cornea and brain. Its expression can be influenced by various factors, including inflammatory cytokines and tissue damage, which may lead to altered levels in serum during disease states .

Classification

Alpha-1-antichymotrypsin belongs to the serpin family of proteins, specifically classified under serpin family A member 3. This classification is based on its structural characteristics and functional properties as a protease inhibitor .

Synthesis Analysis

Methods

The synthesis of alpha-1-antichymotrypsin occurs mainly in hepatocytes. Various methods have been employed to study its synthesis, including:

  • Cell Culture Techniques: Human hepatoma cells and rat hepatocytes are often cultured to analyze the synthesis of alpha-1-antichymotrypsin under different conditions. These cells respond to various stimuli, such as epidermal growth factors, which can enhance synthesis .
  • Molecular Techniques: Northern blotting and immunoblotting are commonly used to assess mRNA expression and protein levels respectively. These techniques help elucidate the regulatory mechanisms governing alpha-1-antichymotrypsin production .

Technical Details

The synthesis process involves transcription of the serpin A3 gene followed by translation into the protein structure. The protein undergoes post-translational modifications, including glycosylation, which can affect its stability and function .

Molecular Structure Analysis

Structure

Alpha-1-antichymotrypsin has a complex three-dimensional structure characterized by:

  • Alpha Helices: These contribute to the stability of the protein.
  • Beta Sheets: Provide structural integrity.
  • Reaction Center Loop: This region is crucial for its inhibitory function against serine proteases.

The molecular weight of alpha-1-antichymotrypsin is approximately 47.651 kDa, with a total of 423 amino acids comprising its structure .

Data

The structural data can be modeled using resources like SWISS-MODEL or Protein Data Bank, where specific PDB IDs provide detailed insights into its conformation .

Chemical Reactions Analysis

Reactions

Alpha-1-antichymotrypsin functions primarily as an inhibitor of serine proteases. The key reactions include:

  • Inhibition Mechanism: It forms a stable complex with target proteases, effectively blocking their active sites and preventing substrate cleavage.
  • Proteolytic Activity Regulation: By modulating protease activity, it plays a role in inflammatory responses and tissue remodeling.

Technical Details

The kinetics of inhibition can be studied using various assays that measure enzyme activity before and after the introduction of alpha-1-antichymotrypsin. The binding affinity and inhibition constants can be determined through these experimental setups .

Mechanism of Action

Process

The mechanism by which alpha-1-antichymotrypsin exerts its effects involves:

  1. Binding to Serine Proteases: The reactive center loop interacts with the active site of target proteases.
  2. Formation of Inactive Complexes: This interaction leads to conformational changes that inhibit enzymatic activity.
  3. Regulation of Inflammatory Responses: By controlling protease activity, it helps maintain homeostasis during inflammatory processes.

Data

Studies show that alterations in alpha-1-antichymotrypsin levels correlate with various pathological conditions, indicating its role as a regulatory molecule in disease progression .

Physical and Chemical Properties Analysis

Physical Properties

Alpha-1-antichymotrypsin is a glycoprotein with notable physical characteristics:

  • Solubility: It is soluble in physiological buffers due to its glycosylated nature.
  • Stability: The protein exhibits stability under physiological pH but may denature under extreme conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 47.651 kDa.
  • Isoelectric Point: Varies depending on glycosylation patterns but typically around pH 4.5 to 5.5.

Relevant analyses often involve techniques such as electrophoresis to determine purity and molecular weight distribution .

Applications

Scientific Uses

Alpha-1-antichymotrypsin has several applications in scientific research:

  • Biomarker for Cancer: Elevated levels are associated with various cancers, including lung adenocarcinoma and ovarian cancer, making it a potential diagnostic tool .
  • Inflammatory Diseases: Its role in modulating inflammation positions it as a target for therapeutic interventions in diseases such as Alzheimer's disease and chronic obstructive pulmonary disease .
Molecular Characterization of Antichymotrypsin II (SERPINA3)

Gene Structure and Genomic Organization of SERPINA3

The SERPINA3 gene (officially designated Serpin Family A Member 3) resides on the long arm of human chromosome 14 (14q32.1) within a densely packed cluster of serpin-encoding genes. This genomic locus, spanning approximately 200 kilobases, includes functionally related serpins such as SERPINA1 (alpha-1-antitrypsin), SERPINA4 (kallistatin), SERPINA5 (protein C inhibitor), SERPINA6 (corticosteroid-binding globulin), SERPINA9 (centerin), SERPINA10 (protein Z-dependent protease inhibitor), and SERPINA11 [1] [4] [6]. The organization of these genes in a single cluster suggests evolutionary divergence from a common ancestral gene through repeated gene duplication events. This tandem arrangement is evolutionarily conserved but exhibits species-specific expansions. For instance, the bovine genome harbors an expanded cluster of eight functional SERPINA3 genes and one pseudogene localized to chromosome 21q24 and spanning 235 kilobases [1]. Similarly, the murine genome contains a remarkable expansion with 14 paralogous genes (Spi-2 locus) on chromosome 12F1, contrasting with the single-copy human SERPINA3 gene [2] [8].

The human SERPINA3 gene spans approximately 12.5 kilobases and comprises five exons and four introns. Exon 1 is non-coding, while exons 2, 3, 4, and 5 encode the mature protein, with the last exon being partially non-coding. This structural pattern (non-coding first exon, partly non-coding last exon) is characteristic of group 2 serpin genes [1] [6]. Regulatory elements controlling SERPINA3 expression are complex and responsive to inflammatory stimuli. Key elements include:

  • A Distal Enhancer Region (-13 kb): Contains binding sites for transcription factors NF-κB and AP-1, mediating responsiveness to pro-inflammatory cytokines IL-1β and TNF-α [4] [8].
  • STAT3 Binding Sites: Enable transcriptional upregulation by IL-6 via the JAK/STAT signaling pathway, critical for its acute-phase response [4] [8].
  • Tissue-Specific Elements: Astrocyte-specific expression in the brain involves specific chromatin structures like Matrix Attachment Regions (MARs) and DNase1 Hypersensitive Sites (DHS), along with transcription factors SP1, MZF1, and ZBTB7B [4]. Hepatocyte expression dominates systemic production.

Table 1: Genomic Organization of SERPINA3 Across Species

SpeciesChromosomal LocationCluster SizeNumber of Functional Genes/PseudogenesKey Structural Features
Human (H. sapiens)14q32.1~200 kb1 functional gene5 exons / 4 introns; Non-coding exon 1; Partially non-coding exon 5
Bovine (B. taurus)21q24~235 kb8 functional genes, 1 pseudogeneHigh sequence identity (~70% with human); Conserved exon-intron structure
Mouse (M. musculus)12F1Not fully defined14 paralogous genes (Spi-2 locus)High intra-cluster identity (65-80%); Divergent RCL domains

Protein Domains and Structural Motifs

SERPINA3, commonly known as alpha-1-antichymotrypsin or antichymotrypsin II, is a secreted glycoprotein belonging to the clade A3 serpins. The mature human protein consists of 398-423 amino acids (depending on signal peptide cleavage) with a molecular weight ranging from 58-68 kDa, reflecting variable glycosylation [4] [7]. Its tertiary structure adheres to the conserved serpin fold characterized by three β-sheets (A, B, and C) and 8-9 α-helices [2] [6]. This structure creates a metastable conformation essential for its inhibitory mechanism. The most critical structural element is the Reactive Centre Loop (RCL), an exposed, flexible loop near the C-terminus (approximately 17 amino acids long) connecting β-sheets A and C. The RCL acts as "bait" for target proteases [2] [4] [6].

The P1 residue within the RCL (Leucine - Leu⁴¹⁵ in the human protein according to mature protein numbering common in structural literature; sometimes numbered Leu³⁵⁸ based on precursor numbering) is the primary determinant of protease specificity, directing inhibition towards chymotrypsin-like serine proteases (chymases) such as cathepsin G and mast cell chymase [2] [4] [6]. Flanking residues (P4-P4') contribute to protease recognition affinity. A defining feature observed in the murine orthologue Serpina3n (and proposed for human SERPINA3) is the partial insertion of the RCL N-terminal hinge region (P15-P9 residues) into the top of β-sheet A in the native state [2]. This contrasts with the fully exposed RCL of SERPINA1 (alpha-1-antitrypsin) and represents a structural paradigm for clade A3 serpins. This partial insertion stabilizes the RCL and influences its presentation to target proteases. The RCL plane in Serpina3n is oriented at 90 degrees to that of antitrypsin [2]. Additional stabilization is provided by salt bridges involving RCL residues.

The breach region (the top of β-sheet A, where the RCL inserts upon protease cleavage) and the shutter region (a critical hydrogen-bond network near the bottom of β-sheet A facilitating RCL insertion) are structurally conserved but contain residues differentiating SERPINA3 from other clade A serpins. The heparin-binding site, while less characterized than in antithrombin, may modulate localization or activity.

Table 2: Key Structural Domains and Motifs of SERPINA3 Protein

Structural ElementLocation/Key ResiduesFunctional RoleStructural Feature in A3 Serpins
Reactive Centre Loop (RCL)Near C-terminus (~17 residues)Acts as bait for target proteases; Determines specificity (P1 residue); Forms covalent complexPartially inserted hinge (P15-P9) in native state; Stabilized by salt bridges; Oriented 90° to SERPINA1
β-Sheet ACentral coreAccepts inserted RCL after cleavage, driving conformational change; Contains breach regionHinge region insertion site; Breach residues influence polymerization risk
β-Sheet BAdjacent to Sheet AContributes to structural core; May influence latency or allosteryStandard serpin fold
β-Sheet CConnects to RCLAnchors C-terminal end of RCLStandard serpin fold
Helices (A-I)Surround β-sheetsProvide structural scaffold; Helix F perturbation allows protease translocationStandard serpin fold
Hinge Region (RCL)P15-P9 residues (e.g., G³⁴⁹ in human - P10 position)Critical for initial RCL insertion into β-sheet A upon protease attackGlycine highly conserved at P10 for flexibility; Mutation (e.g., G349R) causes dysfunction [10]
Breach RegionTop of β-sheet AInitial site of RCL insertion; Sensitive to destabilizing mutations (e.g., Z variant in SERPINA1)Residues differ from SERPINA1, influencing polymer propensity
Shutter RegionBottom of β-sheet A (H-bond network)Controls full RCL insertion into β-sheet AConserved mechanism

Post-Translational Modifications: Glycosylation and Functional Implications

SERPINA3 is a glycoprotein harboring multiple N-linked glycosylation sites. Human SERPINA3 possesses five conserved N-glycosylation sites (Asn³⁸, Asn¹⁰⁴, Asn¹⁸⁴, Asn²⁶⁹, Asn³⁹⁰ based on precursor numbering) [4] [7] [8]. Glycosylation significantly impacts its molecular weight, secretion efficiency, stability, plasma half-life, and crucially, its functional interaction with target proteases.

The glycan structures attached to these sites are heterogeneous, comprising complex-type bi-, tri-, and tetra-antennary oligosaccharides. A critical functional discovery is the differential impact of fucosylation linkages on protease inhibitory activity. Native mass spectrometry studies reveal that:

  • Core Fucosylation (α1,6-linkage to the innermost GlcNAc): Stabilizes the interaction between SERPINA3 and its target protease chymotrypsin. This stabilization likely occurs by enhancing the protein-protein binding affinity or stabilizing the inhibitory complex conformation [3].
  • Antennary Fucosylation (α1,3-linkage on antennae GlcNAc): Conversely, destabilizes the SERPINA3-chymotrypsin interaction, reducing inhibitory efficiency [3].

This opposing regulatory effect underscores the profound functional significance of specific glycoforms beyond simply increasing solubility or stability. Glycosylation also plays a role in SERPINA3's secretion and intracellular trafficking. Inhibition of glycosylation can impair secretion efficiency. Furthermore, glycosylation contributes to protecting the molecule from non-specific proteolysis in the extracellular environment and extending its circulatory half-life [4] [7] [8].

While phosphorylation of SERPINA3 has been detected in preliminary studies (particularly in bovine homologues) [1], the exact sites, regulatory mechanisms, and functional consequences of phosphorylation in the human protein remain less well-defined compared to glycosylation. It is postulated to potentially modulate interactions or signaling functions.

Comparative Analysis with Other Serpin Family Members (e.g., Alpha-1-Antitrypsin)

SERPINA3 belongs to the clade A serpins, sharing the overall structural fold and inhibitory mechanism with its closest relative, SERPINA1 (alpha-1-antitrypsin). However, significant differences exist in genetics, structure, function, and pathophysiology:

  • Genomic Organization and Expression:
  • SERPINA3 and SERPINA1 are adjacent genes within the 14q32.1 cluster. While SERPINA1 is primarily hepatocyte-derived, SERPINA3 exhibits a broader expression pattern. Although both are acute-phase proteins upregulated by IL-6, IL-1β, and TNF-α in hepatocytes, SERPINA3 has unique astrocyte-specific expression in the brain, regulated by distinct chromatin structures (MARs, DHS) and transcription factors (AP-1) [4] [6]. SERPINA1 lacks this prominent CNS expression. Furthermore, SERPINA3 expression is also documented in other cell types like bronchial epithelial cells and adipocytes under certain conditions [4] [8].
  • Structural Determinants of Specificity:
  • The most crucial difference lies in the P1 residue of the RCL. SERPINA3 has a Leu at P1, conferring specificity for chymotrypsin-like proteases (e.g., cathepsin G, chymase, kallikreins). In contrast, SERPINA1 has a Met at P1, directing it towards elastase-like proteases (e.g., neutrophil elastase, proteinase 3) [2] [4] [6].
  • The native RCL conformation differs significantly. Murine Serpina3n (and by homology human SERPINA3) shows partial hinge insertion and a 90-degree orientation difference compared to SERPINA1, influencing protease docking and presentation [2].
  • Glycosylation Patterns: While both are glycoproteins, the number and position of glycosylation sites differ (5 sites in SERPINA3 vs. 3 in SERPINA1), potentially influencing functional regulation by glycans. The specific impact of fucosylation observed on SERPINA3-protease interactions [3] may not identically translate to SERPINA1, though similar principles likely apply.
  • Functional Roles and Pathophysiology:
  • Primary Protease Targets: SERPINA3 primarily inhibits chymotrypsin-like serine proteases (Cathepsin G, Mast Cell Chymase, Kallikreins). SERPINA1 primarily inhibits elastase-like serine proteases (Neutrophil Elastase, Proteinase 3) [4] [6].
  • Disease Associations: Deficiency or dysfunction of SERPINA1 is classically associated with emphysema/COPD (due to uncontrolled neutrophil elastase) and liver disease (due to polymerization and ER retention, e.g., Z allele - Glu³⁴²Lys). While SERPINA3 deficiency is also linked to emphysema risk (loss of cathepsin G inhibition) [6], its pathophysiological roles extend further. SERPINA3 is a major component of Alzheimer's disease amyloid plaques, potentially promoting Aβ aggregation [4]. It's implicated in modulating inflammation (via cathepsin G inhibition and potentially cytokine regulation), skin repair, apoptosis, and various cancers (acting as both tumor promoter and suppressor depending on context) [4]. SERPINA1 does not share this prominent association with neurodegeneration or such a complex role in cancer.
  • Dysfunctional Variants: SERPINA1 dysfunction often involves polymerization and deficiency (Type I/Type Z). SERPINA3 can also polymerize. However, a key distinction is the identification of pure functional deficiency (Type II) variants in SERPINA3. The G349R (P10 Gly→Arg) variant is secreted at normal levels but exhibits a severe, near-complete loss of inhibitory activity due to impaired RCL presentation and insertion [10]. This resembles dysfunctional phenotypes in antithrombin (SERPINC1) or C1-inhibitor (SERPING1) deficiencies but represents the first clear Type II variant characterized in SERPINA3. Mutations like Pittsburgh (SERPINA1 P1 Met→Arg) that switch specificity are rare [6] [10].

Table 3: Comparative Analysis of SERPINA3 and SERPINA1 (Alpha-1-Antitrypsin)

FeatureSERPINA3 (Antichymotrypsin II)SERPINA1 (Alpha-1-Antitrypsin)
Gene Location14q32.114q32.1 (Adjacent within cluster)
Major Expression SitesHepatocytes (Acute Phase), Astrocytes, Bronchial Epithelium, AdipocytesHepatocytes (Acute Phase)
Key Upstream RegulatorsIL-6, IL-1β, TNF-α (Liver); AP-1 (Astrocytes)IL-6, IL-1β, TNF-α (Liver)
Protein P1 ResidueLeucine (Leu)Methionine (Met)
Primary Target ProteasesCathepsin G, Mast Cell Chymase, KallikreinsNeutrophil Elastase, Proteinase 3
Native RCL StatePartially inserted hinge; 90° orientationFully exposed
Glycosylation Sites5 conserved N-sites3 conserved N-sites
Major Associated DiseasesEmphysema (risk), Alzheimer's Plaques, Diverse Cancers, Inflammation modulationEmphysema/COPD, Liver Cirrhosis (Polymerogenic variants)
Dysfunctional Variant TypesPolymerization (Type I-like), Pure Functional Deficiency (Type II - e.g., G349R) [10]Polymerization & Deficiency (Type I - e.g., Z: E342K), Functional Defect (e.g., F: R223C, Queens: K154N)
Non-Inhibitory Functions ProposedDNA Binding, Transcriptional Regulation?, Cell Proliferation/Survival SignalingLimited evidence

Compounds Mentioned: Alpha-1-antichymotrypsin (SERPINA3), Antichymotrypsin II (SERPINA3), Serpin Family A Member 3 (SERPINA3), Alpha-1-antitrypsin (SERPINA1), Kallistatin (SERPINA4), Protein C Inhibitor (SERPINA5), Corticosteroid-binding globulin (SERPINA6), Centerin (SERPINA9), Protein Z-dependent protease inhibitor (SERPINA10), Cathepsin G, Mast Cell Chymase, Neutrophil Elastase, Proteinase 3, Kallikreins, Alpha-1-X-glycoprotein (historical name for SERPINA3).

Properties

CAS Number

144198-66-3

Product Name

antichymotrypsin II

Molecular Formula

C9H18O2

Synonyms

antichymotrypsin II

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